Acide 3-(trifluorométhoxy)phénylboronique

Vue d'ensemble

Description

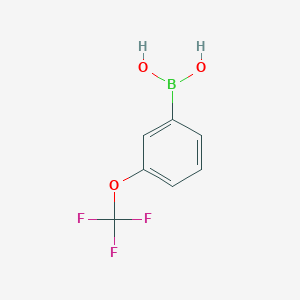

3-(Trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C7H6BF3O3 . It is a derivative of phenylboronic acid, where a trifluoromethoxy group is attached to the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .

Applications De Recherche Scientifique

Organic Synthesis

Key Role in Cross-Coupling Reactions

3-(Trifluoromethoxy)phenylboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The compound's ability to act as a nucleophile allows for the efficient coupling with various electrophiles, thus facilitating the construction of diverse chemical libraries .

Use in Diverse Chemical Libraries

The compound's applications extend to generating a wide array of chemical entities used in pharmaceuticals and agrochemicals. Its trifluoromethoxy group not only contributes to the stability of the resulting compounds but also enhances their solubility and bioavailability, making them suitable candidates for drug discovery .

Medicinal Chemistry

Enhancement of Biological Activity

The incorporation of the trifluoromethoxy group significantly boosts the biological activity of synthesized compounds. This feature is particularly valuable in the development of new drugs targeting various diseases. Studies have shown that compounds containing this functional group exhibit improved efficacy against specific biological targets compared to their non-fluorinated counterparts .

Case Study: Drug Development

In a recent study, researchers synthesized a series of boronic acids, including 3-(trifluoromethoxy)phenylboronic acid, and evaluated their inhibitory activities against fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation. The results indicated that these boronic acids could serve as potent inhibitors with nanomolar IC50 values, showcasing their potential as therapeutic agents .

Materials Science

Design of Advanced Materials

This compound is also employed in materials science for developing advanced materials such as polymers and coatings. The unique properties imparted by the trifluoromethoxy group enable the creation of materials with specific chemical functionalities, enhancing their performance in various applications .

Application in Sensors and Probes

Furthermore, 3-(trifluoromethoxy)phenylboronic acid is utilized in analytical chemistry for developing sensors and probes. Its ability to form stable complexes with analytes allows for enhanced detection methods in environmental and biological samples, improving sensitivity and specificity .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Key reagent in Suzuki-Miyaura cross-coupling reactions | Formation of diverse chemical libraries |

| Medicinal Chemistry | Enhances biological activity of drug candidates | Inhibition studies on FAAH |

| Materials Science | Development of advanced materials with specific functionalities | Polymers and coatings design |

| Analytical Chemistry | Used in sensors for environmental and biological detection | Enhanced detection methods through stable complex formation |

Mécanisme D'action

Target of Action

3-(Trifluoromethoxy)phenylboronic acid is a precursor commonly used in the synthesis of biologically active compounds . It is involved in the preparation of multisubstituted purines for use as P2X7 antagonists . The P2X7 receptor is a key player in inflammation and immunity, and its antagonists are being explored for the treatment of pain .

Mode of Action

The compound interacts with its targets through the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds (like 3-(Trifluoromethoxy)phenylboronic acid) and organic halides .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry to synthesize various biologically active compounds, including pharmaceuticals and polymers .

Pharmacokinetics

They are also known to be stable in the bloodstream .

Result of Action

The result of the action of 3-(Trifluoromethoxy)phenylboronic acid is the synthesis of various biologically active compounds . These include multisubstituted purines for use as P2X7 antagonists, heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors, and others .

Action Environment

The action of 3-(Trifluoromethoxy)phenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction is typically performed in an organic solvent and can be influenced by temperature and pH . Additionally, the compound should be handled carefully as it may cause skin and eye irritation, respiratory irritation, and could be harmful if swallowed .

Analyse Biochimique

Biochemical Properties

It is known that boronic acids can interact with various biomolecules, including enzymes and proteins, through the formation of reversible covalent bonds . The nature of these interactions is largely dependent on the specific structure of the boronic acid and the biomolecule involved .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is known that the effects of boronic acids can vary with dosage, and high doses can potentially lead to toxic or adverse effects .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-(Trifluoromethoxy)phenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and yields the desired boronic acid .

Industrial Production Methods

Industrial production of 3-(Trifluoromethoxy)phenylboronic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Trifluoromethoxy)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: For substitution reactions involving the trifluoromethoxy group.

Major Products Formed

Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

Phenols: From oxidation reactions.

Substituted Phenyl Compounds: From nucleophilic substitution.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Trifluoromethyl)phenylboronic acid: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

4-Methoxyphenylboronic acid: Contains a methoxy group at the para position.

Phenylboronic acid: The parent compound without any substituents.

Uniqueness

3-(Trifluoromethoxy)phenylboronic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .

Activité Biologique

3-(Trifluoromethoxy)phenylboronic acid is a fluorinated phenylboronic acid that has garnered attention due to its unique chemical properties and potential biological activities. This compound, characterized by the trifluoromethoxy group, exhibits distinct acidity and reactivity compared to its non-fluorinated counterparts. The following sections delve into its biological activity, focusing on antibacterial properties, structural characteristics, and relevant case studies.

3-(Trifluoromethoxy)phenylboronic acid has the molecular formula and a molecular weight of 205.93 g/mol. It is known for its relatively low melting point of approximately 80 °C and various synonyms including (3-(trifluoromethoxy)phenyl)metaboric acid and (3-(trifluoromethoxy)phenyl)boronic acid .

Acidity and Stability

The acidity of 3-(trifluoromethoxy)phenylboronic acid has been evaluated using potentiometric and spectrophotometric methods. The pKa values for the ortho, meta, and para isomers were determined, revealing significant differences in acidity due to the position of the trifluoromethoxy substituent. For instance, the pKa values are reported as follows:

| Isomer | pKa Value |

|---|---|

| Ortho | 9.51 ± 0.04 |

| Meta | 9.49 ± 0.08 |

| Para | 7.79 ± 0.02 |

These values indicate that the ortho isomer is less acidic compared to its meta and para counterparts, which can be attributed to steric effects impacting the formation of the tetrahedral boronate ion .

Antibacterial Activity

The antibacterial efficacy of 3-(trifluoromethoxy)phenylboronic acid has been investigated against various bacterial strains, including Escherichia coli (a Gram-negative bacterium) and Bacillus cereus (a Gram-positive bacterium). The minimal inhibitory concentration (MIC) values were determined using agar diffusion methods.

Findings from Antibacterial Studies

- Compound 1 (Ortho Isomer) : Exhibited no significant antibacterial activity against either bacterial strain at any tested concentration.

- Compound 2 (Meta Isomer) : Showed low antibacterial activity with MIC values around 125 μg/mL against Bacillus cereus, while having negligible effects on Escherichia coli.

- Compound 3 (Para Isomer) : Similar to Compound 2, it demonstrated limited activity against both strains, with slightly better efficacy against Bacillus cereus compared to Escherichia coli.

These results suggest that while the trifluoromethoxy group imparts some level of biological activity, it may not be sufficient for strong antibacterial properties .

Structural Insights

The structural characteristics of 3-(trifluoromethoxy)phenylboronic acid have been elucidated through various analytical techniques, including NMR spectroscopy and X-ray crystallography. The presence of intramolecular hydrogen bonds in certain isomers has been noted to influence their stability and reactivity. Docking studies have also indicated potential interactions with bacterial enzymes, providing insights into the mechanisms by which these compounds may exert their biological effects .

Case Studies

Recent research highlights several case studies focusing on the synthesis and application of trifluoromethoxy phenylboronic acids in medicinal chemistry:

- Antimicrobial Applications : Studies have explored the use of these compounds as potential antimicrobial agents, particularly in developing new treatments for resistant bacterial strains.

- Synthesis in Organic Chemistry : The trifluoromethoxy group has been utilized in various synthetic pathways, including Suzuki-Miyaura coupling reactions, demonstrating its utility in organic synthesis .

- Biological Receptor Interactions : Investigations into how these compounds interact with biological receptors have revealed their potential as glucose sensors due to their binding affinities .

Propriétés

IUPAC Name |

[3-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O3/c9-7(10,11)14-6-3-1-2-5(4-6)8(12)13/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDFWVLAHRQSKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370274 | |

| Record name | 3-(Trifluoromethoxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179113-90-7 | |

| Record name | 3-(Trifluoromethoxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethoxy)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.